(2-Aminoethyl)(2-ethoxyethyl)ethylamine dihydrochloride
Overview
Description
“(2-Aminoethyl)(2-ethoxyethyl)ethylamine dihydrochloride” is a chemical compound with the CAS Number: 1803607-98-8 . It has a molecular weight of 233.18 and its IUPAC name is N1-(2-ethoxyethyl)-N1-ethylethane-1,2-diamine dihydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H20N2O.2ClH/c1-3-10(6-5-9)7-8-11-4-2;;/h3-9H2,1-2H3;2*1H . This indicates that the compound contains carbon ©, hydrogen (H), nitrogen (N), oxygen (O), and chlorine (Cl) atoms.Physical and Chemical Properties Analysis
This compound is an oil at room temperature .Scientific Research Applications
1. Clinical Investigation in Cancer Research
A derivative of (2-Aminoethyl)(2-ethoxyethyl)ethylamine dihydrochloride, 1,4-Dihydroxy-5,8-bis(((2-[(2-hydroxyethyl)amino]ethyl)amino))-9,10-anthracenedione dihydrochloride, was evaluated in a Phase I clinical trial for cancer treatment. This derivative showed potential as an antineoplastic agent, with observed effects on leukopenia, thrombocytopenia, and partial tumor response in one patient with lung adenocarcinoma (Von Hoff et al., 1980).
2. Chemical Synthesis and Characterization
Research on the synthesis and characterization of related compounds is significant. For instance, Jin Yi-cui (2005) synthesized 2-Hydroxy-N,N-bis(2-aminoethyl)ethylamine by alkylation of diethyl triamine with epoxyethane, achieving high yield and purity (Jin Yi-cui, 2005).
3. Exploration of Biochemical Properties
Studies have also delved into the biochemical properties and potential therapeutic applications of related compounds. For instance, the synthesis and activity of 2-(2-amino-4-imidazolyl)ethylamine dihydrochloride, a histamine-like compound, were explored for their effects on isolated ileum and gastric fundus of guinea-pig (Vitali et al., 1984).
4. Pharmacological Research
Pharmacological studies have examined compounds with structural similarities for their potential in drug development. For example, new antiarrhythmic agents were synthesized using aminoaceto-2',6'-xylidides substituted with groups including 2-(diethylamino)ethyl, 2-aminoethyl, and 2-ethoxyethyl, showing promising results in therapeutic margins toward CNS toxicity (McMaster et al., 1981).
5. Antidepressant Activity Research
Research into 2-phenyl-2-(1-hydroxycycloalkyl)ethylamine derivatives, which inhibit rat brain imipramine receptor binding and neurotransmitter uptake, has implications for antidepressant drug development. One of the compounds, venlafaxine, is currently under clinical evaluation (Yardley et al., 1990).
6. Gold(I) Complexes in Cancer Treatment
Gold(I) complexes of 2-(diphenylphosphanyl)ethylamine or (2-aminoethyl)diphenylphosphine, and dithiocarbamates have been synthesized and evaluated for anticancer activity against various cancer cell lines, showing significant in vitro cytotoxicity (Sulaiman et al., 2016).
7. Mechanistic Studies in Biochemistry
The mechanism of ethanolamine-ammonia lyase using 2-ethoxyethylamine as a substrate was studied, revealing insights into enzyme kinetics and hydrogen transfer processes (Law & Wood, 1973).
Safety and Hazards
Properties
IUPAC Name |
N'-(2-ethoxyethyl)-N'-ethylethane-1,2-diamine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H20N2O.2ClH/c1-3-10(6-5-9)7-8-11-4-2;;/h3-9H2,1-2H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIGKBCBRMXBJBF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCN)CCOCC.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H22Cl2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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